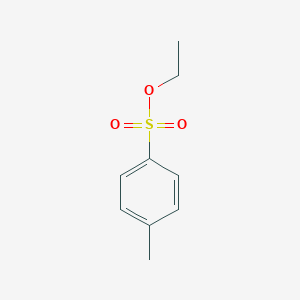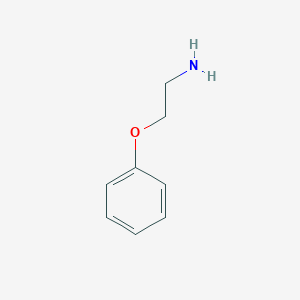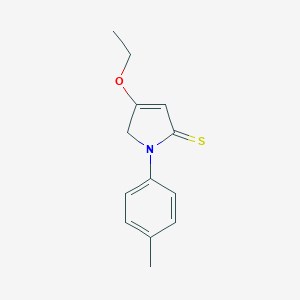
1-p-Tolyl-4-ethoxy-1H-pyrrole-2(5H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-p-Tolyl-4-ethoxy-1H-pyrrole-2(5H)-thione is a chemical compound that has been studied extensively in scientific research for its potential applications in various fields. This compound is also known as PETT and has a molecular formula of C12H15NOS.
Wissenschaftliche Forschungsanwendungen
PETT has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, PETT has been shown to have antitumor and antibacterial properties. In materials science, PETT has been used as a building block for the synthesis of various materials, including conducting polymers and metal-organic frameworks. In organic electronics, PETT has been used as a hole-transporting material in organic solar cells.
Wirkmechanismus
The mechanism of action of PETT is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in cells. PETT has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the growth of bacteria by disrupting the cell membrane and inhibiting protein synthesis.
Biochemische Und Physiologische Effekte
PETT has been shown to have a variety of biochemical and physiological effects, including antitumor and antibacterial properties. PETT has been shown to induce apoptosis in cancer cells and inhibit cell proliferation. It has also been shown to disrupt the cell membrane of bacteria and inhibit protein synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
PETT has several advantages for lab experiments, including its high yield synthesis method and its potential applications in various fields. However, PETT also has some limitations, including its toxicity and potential side effects. Researchers must take precautions when handling PETT and conducting experiments with this compound.
Zukünftige Richtungen
There are several future directions for PETT research, including the development of new synthesis methods, the investigation of its potential applications in other fields, and the optimization of its antitumor and antibacterial properties. PETT has shown promise in various fields, and further research is needed to fully understand its potential and limitations.
In conclusion, PETT is a chemical compound that has been extensively studied for its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. PETT has shown promise in various fields, and further research is needed to fully understand its potential and limitations.
Synthesemethoden
The synthesis of PETT involves the reaction of 4-ethoxy-1H-pyrrole-2(5H)-thione with p-tolyl magnesium bromide. This reaction results in the formation of PETT with a yield of 81%. This synthesis method has been optimized to produce high-quality PETT with minimal impurities.
Eigenschaften
CAS-Nummer |
141694-15-7 |
|---|---|
Produktname |
1-p-Tolyl-4-ethoxy-1H-pyrrole-2(5H)-thione |
Molekularformel |
C13H15NOS |
Molekulargewicht |
233.33 g/mol |
IUPAC-Name |
3-ethoxy-1-(4-methylphenyl)-2H-pyrrole-5-thione |
InChI |
InChI=1S/C13H15NOS/c1-3-15-12-8-13(16)14(9-12)11-6-4-10(2)5-7-11/h4-8H,3,9H2,1-2H3 |
InChI-Schlüssel |
OFPHJOVHRHUJEL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=S)N(C1)C2=CC=C(C=C2)C |
Kanonische SMILES |
CCOC1=CC(=S)N(C1)C2=CC=C(C=C2)C |
Synonyme |
2H-Pyrrole-2-thione, 4-ethoxy-1,5-dihydro-1-(4-methylphenyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



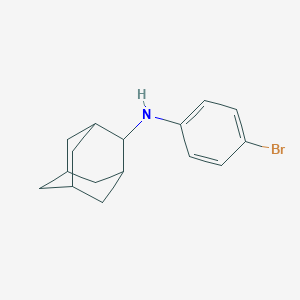
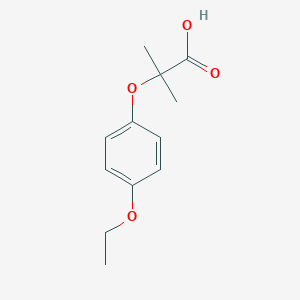
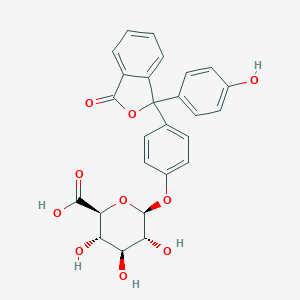
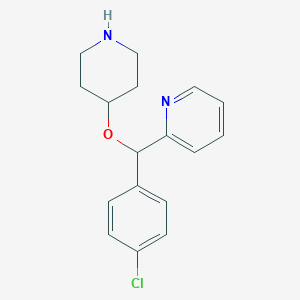
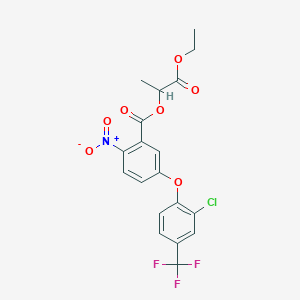
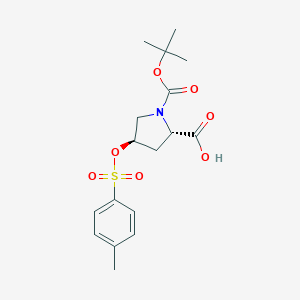
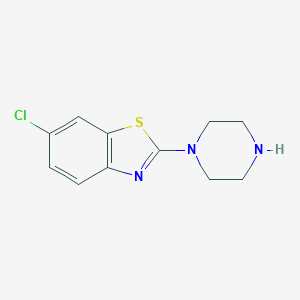
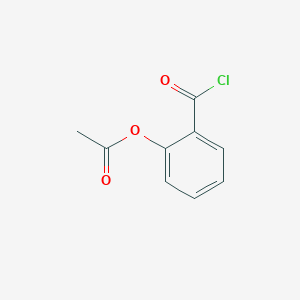
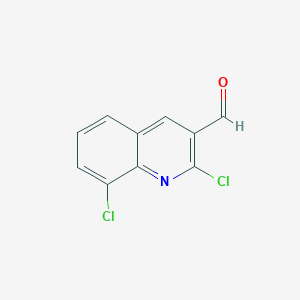
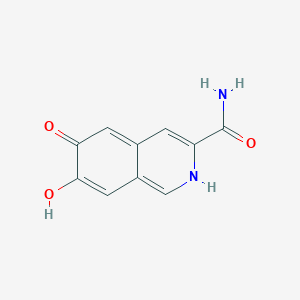

![1,2,6-Trimethyl-1H-benzo[d]imidazole](/img/structure/B128689.png)
